molecular formula C24H22N4O4 B3681109 5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B3681109
M. Wt: 430.5 g/mol
InChI Key: IUQZQSTZXITQBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione” is a unique chemical with the linear formula C28H23N5O2S2. It has a molecular weight of 525.656 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones was synthesized by Knoevenagel condensation of various 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes with thiazolidine-2,4-dione in ethanol in the presence of piperidine .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques such as FTIR, UV-Vis, MS, 1H and 13C NMR . The DFT-optimized structural parameters can be matched with the XRD-crystallographic data .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. The compound has a linear formula of C28H23N5O2S2 and a molecular weight of 525.656 .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Similar compounds have shown various biological activities, suggesting that this compound could also have potential applications in medicinal chemistry .

Properties

IUPAC Name

5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-15(2)14-32-19-10-8-16(9-11-19)21-17(12-20-22(29)25-24(31)26-23(20)30)13-28(27-21)18-6-4-3-5-7-18/h3-13,15H,14H2,1-2H3,(H2,25,26,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQZQSTZXITQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=O)NC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
Reactant of Route 2
5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
Reactant of Route 3
5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

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